molecular formula C18H13NO4 B2870767 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid

Cat. No.: B2870767
M. Wt: 307.3 g/mol
InChI Key: ICBSLSGMOTUPAX-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₃NO₄ Structural Features:

  • Comprises a quinoline core substituted at position 2 with a 2,3-dihydro-1,4-benzodioxin moiety and at position 4 with a carboxylic acid group.
  • SMILES: C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O .
  • Key Functional Groups: Quinoline ring (aromatic nitrogen heterocycle). Benzodioxin (six-membered ring with two oxygen atoms). Carboxylic acid (polar, ionizable group).

This compound is structurally distinct due to the fusion of a bicyclic benzodioxin system with a quinoline scaffold, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18(21)13-10-15(19-14-4-2-1-3-12(13)14)11-5-6-16-17(9-11)23-8-7-22-16/h1-6,9-10H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBSLSGMOTUPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its antibacterial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H13NO4C_{18}H_{13}NO_4, with a molecular weight of 307.31 g/mol. Its structure features a quinoline core substituted with a benzodioxin moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Various methods have been reported in the literature for synthesizing quinoline derivatives, including cyclization reactions and modifications of existing quinoline frameworks to enhance biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties. For instance:

  • Evaluation Methodology : Compounds were screened using the agar diffusion method against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.
CompoundBacterial StrainMIC (μg/mL)
5aS. aureus64
5aE. coli128
5bB. subtilis>256

The results indicated that certain structural modifications significantly enhanced antibacterial activity against specific strains. The compound 5a showed superior activity against S. aureus compared to standard antibiotics like ampicillin and gentamycin .

Anti-inflammatory Activity

In addition to antibacterial properties, compounds containing the benzodioxin structure have been evaluated for anti-inflammatory effects. For example:

  • Cytotoxicity Studies : The MTT assay was employed to evaluate cytotoxicity in mouse macrophage cell lines (RAW 264.7). Compounds showed low cytotoxicity levels comparable to known antibiotics.
CompoundIC50 (μg/mL)
5a98.2
5b56.8

These findings suggest that derivatives of this compound may serve as potential therapeutic agents with favorable safety profiles .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the quinoline and benzodioxin rings significantly influence biological activity:

  • Substituent Effects : Variations in side chain length and functional groups can enhance or diminish antibacterial efficacy.
  • Rigidity vs Flexibility : Compounds with rigid cyclic amino groups exhibited better activity against Gram-positive bacteria, while flexible chains were more effective against Gram-negative strains .

Case Studies

Several case studies have highlighted the potential of quinoline derivatives in clinical applications:

  • Case Study 1 : A study involving a series of synthesized quinoline derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, underscoring their therapeutic potential in treating resistant infections .
  • Case Study 2 : Research focused on the anti-inflammatory properties of these compounds revealed promising results for developing new treatments for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives with Benzodioxin Substituents
Compound Name Molecular Formula Key Substituents Biological Activity/Applications Source
Target Compound C₁₈H₁₃NO₄ Benzodioxin, carboxylic acid Research chemical (potential therapeutic)
6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid C₁₈H₁₂BrNO₄ Bromine at position 6 Not reported
1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethanone C₁₆H₁₅NO₃ Amino group, ethanone Not reported
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid C₁₁H₁₂O₆S Sulfonylpropanoic acid Not reported

Key Observations :

  • Sulfonylpropanoic acid (C₁₁H₁₂O₆S) introduces a sulfonate group, which may increase metabolic stability but reduce membrane permeability .
Antihepatotoxic Dioxane-Containing Compounds

Evidence from studies on 1,4-dioxane-containing flavones and coumarins (e.g., 3',4'-(1",4"-dioxino)flavone) reveals:

  • Structure-Activity Relationship (SAR): Hydroxy methyl groups at position 2" in the dioxane ring enhance antihepatotoxic activity (e.g., compound 4g in ). Flavonoid derivatives outperform coumarins in carbon tetrachloride-induced hepatoprotection, measured via SGOT, SGPT, and ALKP levels .
  • However, explicit antihepatotoxic data for the target compound are lacking .

Notes and Implications

  • Structural Uniqueness: The target compound’s hybrid quinoline-benzodioxin architecture differentiates it from classical dioxane-containing flavonoids, warranting further pharmacological profiling.
  • Synthetic Challenges: The benzodioxin-quinoline system’s fused rings may complicate synthesis, as seen in multi-step patented routes .

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